molecular formula C14H18N2O2S B2907984 5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione CAS No. 1032637-84-5

5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2907984
CAS No.: 1032637-84-5
M. Wt: 278.37
InChI Key: RCVAMMJSHYTTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research . The information provided in the literature regarding the design, biological activity, structure–activity relationships, and docking studies may be useful for scientists who wish to further explore this scaffold .

Biochemical Analysis

Biochemical Properties

Thiazolidine motifs, such as 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione, play a significant role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, enhancing their pharmacological properties

Cellular Effects

The cellular effects of 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione are not well-studied. Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties suggest that 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione may influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione is not well-understood. Thiazolidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 3-Isobutyl-5-(o-tolylamino)thiazolidine-2,4-dione is involved in are not well-documented in the literature. Thiazolidine derivatives are known to interact with various enzymes and cofactors .

Chemical Reactions Analysis

5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other derivatives .

Properties

IUPAC Name

5-(2-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-7-5-4-6-10(11)3/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVAMMJSHYTTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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